molecular formula C16H15N3O B097204 Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- CAS No. 16983-74-7

Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-

Cat. No. B097204
CAS RN: 16983-74-7
M. Wt: 265.31 g/mol
InChI Key: GNIQUPDTMGHDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, also known as curcumin, is a naturally occurring compound found in the root of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism Of Action

The mechanism of action of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- is complex and not fully understood. It is known to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been shown to have epigenetic effects, including the modulation of histone acetylation and DNA methylation.

Biochemical And Physiological Effects

Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant effects, which may help protect against oxidative stress and cellular damage. In addition, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been found to have anti-inflammatory effects, which may help reduce inflammation and pain. Furthermore, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been shown to have anti-cancer effects, which may help prevent the growth and spread of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in lab experiments is its low toxicity and high bioavailability. Curcumin is also relatively inexpensive and widely available. However, one limitation of using Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in lab experiments is its poor solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are numerous future directions for the study of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-. One area of research is the development of more effective delivery systems for Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, which may help improve its bioavailability and effectiveness. Another area of research is the identification of novel targets for Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, which may help expand its therapeutic applications. Furthermore, the use of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in combination with other drugs or therapies may also be explored as a potential treatment option for various diseases.

Synthesis Methods

Curcumin can be synthesized using various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most common method of synthesis is chemical synthesis, which involves the condensation of ferulic acid and vanillin in the presence of a base.

Scientific Research Applications

Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been found to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's disease. Furthermore, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been shown to have anti-diabetic effects and may be useful in the management of diabetes.

properties

CAS RN

16983-74-7

Product Name

Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

(1,3-diphenylprop-2-enylideneamino)urea

InChI

InChI=1S/C16H15N3O/c17-16(20)19-18-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H3,17,19,20)

InChI Key

GNIQUPDTMGHDLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2

synonyms

Chalcone semicarbazone

Origin of Product

United States

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